

# A Comparative Analysis of Ethyl Nitrate and Methyl Nitrate as Explosive Materials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl nitrate*

Cat. No.: *B1199976*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

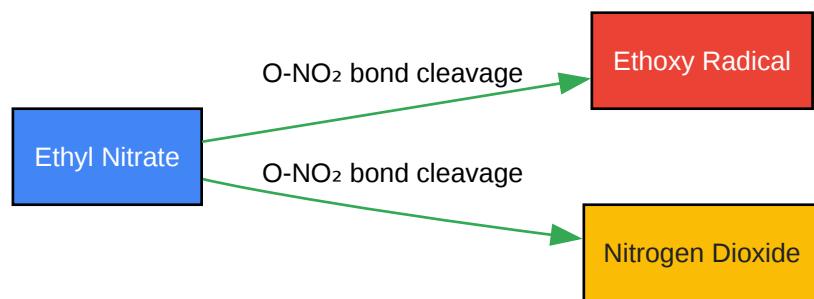
This guide provides a comprehensive comparison of the explosive properties of **ethyl nitrate** and **methyl nitrate**. The information is intended for researchers and professionals in scientific fields requiring an objective understanding of the performance and characteristics of these energetic materials. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided for key performance tests.

## Executive Summary

Both **ethyl nitrate** and **methyl nitrate** are potent liquid explosives. **Methyl nitrate** exhibits a higher velocity of detonation and a greater energy output upon explosion. However, it is also significantly more sensitive to initiation, posing greater handling and storage risks. **Ethyl nitrate**, while less powerful, is comparatively less sensitive to shock and heat, making it a slightly more stable alternative. The choice between these two compounds depends on the specific application, balancing the need for explosive power with safety considerations.

## Data Presentation: A Side-by-Side Comparison

The following table summarizes the key explosive and physical properties of **ethyl nitrate** and **methyl nitrate**.


| Property                                        | Ethyl Nitrate                               | Methyl Nitrate                             |
|-------------------------------------------------|---------------------------------------------|--------------------------------------------|
| Chemical Formula                                | $C_2H_5NO_3$                                | $CH_3NO_3$                                 |
| Molar Mass ( g/mol )                            | 91.07[1][2]                                 | 77.04[3][4]                                |
| Density (g/cm <sup>3</sup> )                    | 1.1084 at 20°C[2]                           | 1.203[3]                                   |
| Velocity of Detonation (m/s)                    | 6,010 (at 1.11 g/cm <sup>3</sup> )[2][5][6] | 6,300 (at 1.217 g/cm <sup>3</sup> )[4][7]  |
| Heat of Explosion (kJ/kg)                       | ~5031 (calculated)                          | 6,700[8]                                   |
| Oxygen Balance (%)                              | -61.5[2][5]                                 | -10.38                                     |
| Impact Sensitivity                              | Less sensitive than methyl nitrate[5][6][9] | More sensitive than ethyl nitrate[5][6][9] |
| Standard Enthalpy of Formation (liquid, kJ/mol) | -191.6[1]                                   | -155.2[10][11]                             |

## Detonation and Decomposition Mechanisms

The explosive decomposition of both **ethyl nitrate** and **methyl nitrate** is a complex, rapid series of chemical reactions. The initial step in the thermal decomposition of **ethyl nitrate** is the cleavage of the O-NO<sub>2</sub> bond, which leads to the formation of an ethoxy radical and nitrogen dioxide. While the full detonation process is more complex, this initial bond breaking is a critical step in the energy release.

The detonation of **methyl nitrate** is also a radical-driven process, yielding a variety of gaseous products including water, nitric oxide, carbon monoxide, hydrogen, carbon dioxide, and nitrogen.[12] The significantly higher heat of explosion for **methyl nitrate** is a key indicator of its greater energy release upon detonation.

Below is a simplified representation of the initial decomposition step for **ethyl nitrate**.



[Click to download full resolution via product page](#)

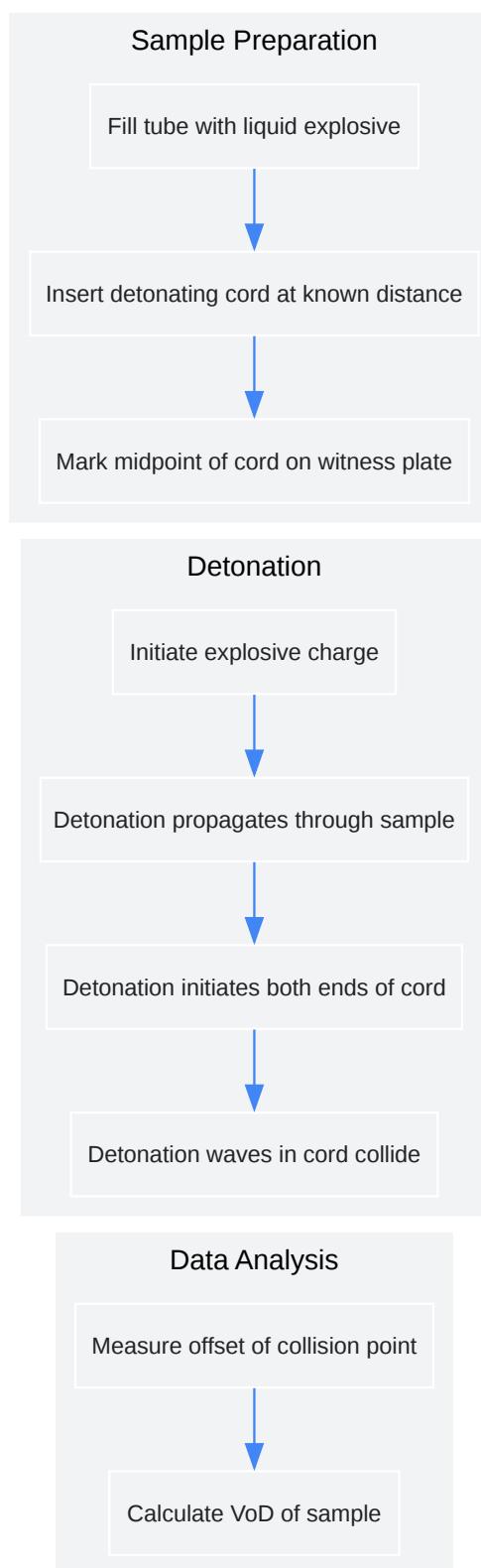
Caption: Initial decomposition step of **Ethyl Nitrate**.

## Experimental Protocols

A foundational understanding of the experimental methods used to characterize explosives is crucial for interpreting performance data. The following sections detail the protocols for key tests.

### Velocity of Detonation (VoD) Measurement: The D'Autriche Method

The D'Autriche method is a comparative technique for determining the velocity of detonation. [12][13][14]


Apparatus:

- A tube to hold the liquid explosive sample.
- Detonating cord with a precisely known velocity of detonation.
- A lead or steel plate.
- A detonator.
- Measuring instruments.

Procedure:

- A length of detonating cord is formed into a "U" shape, and the two ends are inserted into the explosive charge at a known distance apart.[12][13]
- The midpoint of the detonating cord loop is marked on a witness plate (lead or steel).[12]
- The explosive is initiated at one end.
- The detonation wave in the explosive initiates both ends of the detonating cord at slightly different times.
- The two detonation waves in the cord travel towards each other and collide at a point offset from the center mark on the witness plate.
- The distance of this collision point from the center mark is measured.
- The VoD of the sample is calculated using the known VoD of the detonating cord and the measured distances.

Below is a workflow diagram illustrating the D'Autriche method.



[Click to download full resolution via product page](#)

Caption: Workflow for VoD measurement using the D'Autriche method.

## Impact Sensitivity Testing: The Drop-Weight Test (BAM Fallhammer)

The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the sensitivity of a substance to impact.[15][16][17]

Apparatus:

- BAM Fallhammer apparatus, consisting of a drop weight, guide rail, anvil, and a sample holder assembly.[15]
- For liquid samples, a specific sample holder with a cup and a plunger is used to contain the liquid.[15]

Procedure:

- A small, specified volume of the liquid explosive is placed into the sample cup.[15]
- The sample holder is assembled and placed on the anvil of the fallhammer.
- A drop weight of a specified mass is released from a known height, impacting the plunger of the sample holder.[17]
- The outcome (explosion or no explosion) is observed.
- The test is repeated multiple times, varying the drop height in a systematic way (e.g., the "up-and-down" method) to determine the height at which there is a 50% probability of initiation ( $H_{50}$ ).[17][18]
- The impact energy is then calculated from the mass of the drop weight and the  $H_{50}$  value.

## Brisance Measurement: The Hess Test

The Hess test measures the brisance, or shattering effect, of an explosive.[19][20][21][22]

Apparatus:

- A precisely dimensioned lead cylinder.

- A massive steel base.
- A steel plate.
- A container for the explosive charge.
- A detonator.
- A measuring device (caliper).

Procedure:

- The initial height of the lead cylinder is accurately measured.
- The lead cylinder is placed on the steel base.[20]
- A steel plate is placed on top of the lead cylinder.
- A known mass of the explosive is placed in a container on top of the steel plate.[20]
- The explosive is detonated.
- The final height of the compressed lead cylinder is measured.
- The brisance is determined by the degree of compression of the lead cylinder (the difference between the initial and final heights).[19][21]

## Conclusion

This guide has provided a detailed comparison of **ethyl nitrate** and **methyl nitrate** as explosive materials, supported by quantitative data and established experimental protocols. **Methyl nitrate** offers superior explosive power, as evidenced by its higher velocity of detonation and heat of explosion. However, this comes at the cost of increased sensitivity, making it a more hazardous material to handle. **Ethyl nitrate** presents a less powerful but more stable alternative. The selection of either compound for a specific application must be a carefully considered decision, weighing the required performance against the inherent safety risks. It is imperative that all handling and testing of these materials be conducted by trained professionals in appropriately equipped facilities, adhering to strict safety protocols.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Low-temperature calorimetry and the thermodynamic properties of ethyl nitrate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. ETHYL NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Methyl nitrate - Sciencemadness Wiki [sciemadness.org]
- 4. scribd.com [scribd.com]
- 5. Ethyl nitrate - Sciencemadness Wiki [sciemadness.org]
- 6. Ethyl nitrate - Wikipedia [en.wikipedia.org]
- 7. Methyl nitrate - Wikipedia [en.wikipedia.org]
- 8. aidic.it [aidic.it]
- 9. ajsonline.org [ajsonline.org]
- 10. Methyl nitrate [webbook.nist.gov]
- 11. Methyl nitrate [webbook.nist.gov]
- 12. tsst.mn [tsst.mn]
- 13. scispace.com [scispace.com]
- 14. journal-atm.org [journal-atm.org]
- 15. What is the BAM fall hammer impact sensitivity test? [qinsun-lab.com]
- 16. fauske.com [fauske.com]
- 17. digital.library.unt.edu [digital.library.unt.edu]
- 18. researchgate.net [researchgate.net]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 20. mueller-instruments.de [mueller-instruments.de]
- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 22. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comparative Analysis of Ethyl Nitrate and Methyl Nitrate as Explosive Materials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1199976#comparing-ethyl-nitrate-and-methyl-nitrate-as-explosives>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)